An In-depth Technical Guide to 3-Fluoropropan-1-ol (CAS 462-43-1): A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 3-Fluoropropan-1-ol (CAS 462-43-1): A Key Building Block for Modern Drug Discovery
Foreword: The Strategic Value of the 3-Fluoropropyl Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1] The element's unique properties—high electronegativity, small steric footprint, and the remarkable strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Among the diverse array of fluorinated building blocks, 3-Fluoropropan-1-ol stands out as a versatile and highly valuable intermediate. Its simple, bifunctional structure, possessing both a nucleophilic hydroxyl group and a metabolically robust fluorinated alkyl chain, offers a straightforward yet powerful handle for introducing the desirable 3-fluoropropyl group into complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of this pivotal reagent, grounding theoretical principles in practical, field-proven insights.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory. 3-Fluoropropan-1-ol is a colorless liquid whose key characteristics are summarized below.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 462-43-1 | [2][3] |
| Molecular Formula | C₃H₇FO | [2][3] |
| Molecular Weight | 78.09 g/mol | [2] |
| Boiling Point | 127.5 - 127.8 °C at 760 mmHg | [2][3] |
| Density | 0.963 - 1.039 g/cm³ | [2][3] |
| Refractive Index | 1.3771 | [2][3] |
| Flash Point | 38.5 °C | [2] |
| Solubility | Miscible with Acetone, Methanol | [2][3] |
| pKa | ~14.69 (Predicted) | [2] |
Safety and Handling
As with all fluorinated organic compounds, appropriate safety measures are paramount. 3-Fluoropropan-1-ol is classified as a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation.
-
Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Always handle 3-Fluoropropan-1-ol in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically in a refrigerator as recommended by suppliers.[2]
Synthesis of 3-Fluoropropan-1-ol: A Practical Approach
While several synthetic routes exist, a common and reliable method for laboratory-scale synthesis involves nucleophilic substitution of a suitable three-carbon precursor with a fluoride source. The following protocol is based on the well-established fluorination of alkyl halides.
Recommended Synthetic Workflow: Halide Exchange Fluorination
This method is often preferred for its operational simplicity and the availability of starting materials. The choice of 3-chloro or 3-bromopropan-1-ol as a precursor is typically dictated by commercial availability and cost. The key to this transformation is the effective displacement of the halide with fluoride, often facilitated by a phase-transfer catalyst or by using a polar, aprotic solvent to enhance the nucleophilicity of the fluoride ion.
Detailed Experimental Protocol
-
Materials:
-
3-Chloropropan-1-ol
-
Potassium Fluoride (KF), anhydrous (spray-dried for best results)
-
Ethylene Glycol
-
Standard laboratory glassware for reflux and distillation
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the flask, add anhydrous potassium fluoride (e.g., 1.5 equivalents) and ethylene glycol.
-
Addition of Starting Material: Slowly add 3-chloropropan-1-ol (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 130-160 °C and maintain it under reflux for several hours (e.g., 3 hours), monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
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Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield pure 3-Fluoropropan-1-ol.
-
-
Scientific Rationale: The use of ethylene glycol as a high-boiling polar solvent is crucial. It not only allows the reaction to be conducted at a temperature sufficient to overcome the activation energy for the SN2 reaction but also helps to partially solubilize the potassium fluoride, increasing the effective concentration of the nucleophilic fluoride ion.
Key Reactions and Mechanistic Insights
3-Fluoropropan-1-ol's bifunctionality allows it to participate in a range of synthetically useful transformations. The hydroxyl group can be oxidized or converted into a better leaving group, while the C-F bond is generally stable to many reaction conditions.
Oxidation to 3-Fluoropropanoic Acid
The primary alcohol can be readily oxidized to the corresponding carboxylic acid, 3-fluoropropanoic acid, another valuable fluorinated building block.
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Mechanistic Insight: Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed for this transformation. The reaction proceeds through an intermediate aldehyde, which is rapidly oxidized further to the carboxylic acid under these conditions. To isolate the aldehyde, milder, more controlled oxidizing agents (e.g., PCC, Dess-Martin periodinane) and careful temperature management would be required.
Conversion to 3-Fluoropropyl Derivatives via Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally useful method for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry. For an achiral substrate like 3-Fluoropropan-1-ol, it provides a mild and efficient one-pot procedure for introducing esters, azides, and other functionalities.
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Reaction Principle: The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol.[4] This in-situ activation converts the hydroxyl group into a good leaving group (an oxyphosphonium salt), which is then displaced by a suitable nucleophile in a classic SN2 reaction.[4][5]
-
Example Application (Synthesis of a 3-Fluoropropyl Azide):
-
To a cooled (0 °C) solution of 3-Fluoropropan-1-ol, triphenylphosphine, and hydrazoic acid (or a surrogate like diphenylphosphoryl azide) in an anhydrous solvent like THF, DEAD is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The resulting 3-fluoropropyl azide can be isolated after a standard workup and chromatographic purification to remove the triphenylphosphine oxide and hydrazine byproducts.[6]
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Applications in Drug Development and PET Imaging
The 3-fluoropropyl moiety is a privileged structural motif in modern drug design, valued for its ability to enhance metabolic stability and modulate physicochemical properties without adding significant steric bulk.
A Key Building Block for PET Tracers
Perhaps the most significant contemporary application of 3-Fluoropropan-1-ol and its derivatives is in the synthesis of Positron Emission Tomography (PET) tracers. The radioactive isotope Fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life of approximately 110 minutes, making it ideal for medical imaging.
3-Fluoropropan-1-ol can be converted to a suitable tosylate or mesylate, which then serves as a precursor for nucleophilic radiofluorination with [¹⁸F]fluoride. The resulting [¹⁸F]3-fluoropropyl bromide or tosylate is a key building block for labeling complex biomolecules.
-
Field Insight: The "building block approach" is often favored in radiochemistry.[7] Preparing a small, radiolabeled synthon like [¹⁸F]3-fluoropropyl tosylate allows for a more reliable and versatile final labeling step onto a complex, sensitive targeting molecule, compared to attempting a direct, late-stage radiofluorination on the final drug candidate.[7]
-
Cited Example: Research into novel PET probes for tumor imaging has led to the synthesis of ¹⁸F-labeled fluoropropyl tryptophan analogs. These tracers are designed to exploit the increased amino acid transport in cancer cells, and the 3-fluoropropyl group provides the essential radiolabel for detection.[8]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 3-Fluoropropan-1-ol. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Expected NMR Spectral Data
While a publicly available, experimentally verified spectrum from a database like SDBS is not available for this specific compound, the expected chemical shifts and coupling patterns can be reliably predicted based on fundamental principles and data from analogous structures like propan-1-ol and 3-bromopropan-1-ol.
Structure and Proton/Carbon Numbering: HO (Hₐ) - C¹H₂ (Hₑ) - C²H₂ (Hբ) - C³H₂ (H₂) - F
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | Atom # | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Couplings (J, Hz) | Rationale |
| ¹H | C¹-H | ~3.75 | t | ³J(Hₑ-Hբ) ≈ 6 | Protons adjacent to the electronegative oxygen are deshielded. |
| ¹H | C²-H | ~2.00 | ddt | ³J(Hբ-Hₑ) ≈ 6, ³J(Hբ-H₂) ≈ 6, ³J(Hբ-F) ≈ 25 | Methylene group split by adjacent CH₂ groups and the distant fluorine. |
| ¹H | C³-H | ~4.55 | dt | ²J(H₂-F) ≈ 47, ³J(H₂-Hբ) ≈ 6 | Protons on the carbon bearing the fluorine are strongly deshielded and show a large geminal coupling to fluorine. |
| ¹³C | C¹ | ~60 | t | ²J(C-F) ≈ 5 | Carbon attached to oxygen is deshielded. Shows small coupling to the fluorine. |
| ¹³C | C² | ~33 | t | ²J(C-F) ≈ 20 | Carbon adjacent to the fluorinated carbon shows significant coupling. |
| ¹³C | C³ | ~81 | d | ¹J(C-F) ≈ 165 | Carbon directly bonded to fluorine is strongly deshielded and exhibits a very large one-bond C-F coupling constant. |
| ¹⁹F | F | ~ -220 | tt | ²J(F-H₂) ≈ 47, ³J(F-Hբ) ≈ 25 | The fluorine signal is split into a triplet of triplets by the adjacent and vicinal protons. |
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Expert Commentary on NMR: The most characteristic feature in the spectra will be the large coupling constants involving fluorine. The ¹⁹F NMR spectrum, with its characteristic triplet of triplets, is a definitive indicator of the 3-fluoropropyl structure. The large one-bond C-F coupling (~165 Hz) in the ¹³C NMR spectrum is also an unambiguous confirmation of the C-F bond.
Standard Protocol for NMR Sample Preparation
-
Sample Preparation: Accurately weigh approximately 10-20 mg of purified 3-Fluoropropan-1-ol for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is standard to produce a spectrum of singlets (though a coupled spectrum can be run to observe C-H couplings). For ¹⁹F NMR, no special standard is typically added to the sample; the spectrometer is referenced externally.
Conclusion
3-Fluoropropan-1-ol is more than a simple alcohol; it is a strategic tool for imparting favorable properties to bioactive molecules. Its straightforward synthesis and versatile reactivity make it an accessible and indispensable building block for researchers in drug discovery and molecular imaging. A comprehensive understanding of its properties, handling, and reactivity, as outlined in this guide, will empower scientists to leverage this valuable reagent to its full potential, accelerating the development of the next generation of therapeutics and diagnostic agents.
References
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Yu, Q. S., Reale, M., Kamal, M. A., Holloway, H. W., Luo, W., Sambamurti, K., Ray, B., Lahiri, D. K., Rogers, J. T., & Greig, N. H. (2013). Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their inhibition of amyloid precursor protein, α-Synuclein synthesis, interleukin-1β release, and cholinergic action. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 12(2), 117–128. [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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LookChem. (2023). 3-Fluoropropan-1-ol. [Link]
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Wikipedia. (2023). Mitsunobu reaction. [Link]
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Chiotellis, A., Mu, L., Müller, A., Selivanova, S. V., Keller, C., Schibli, R., Krämer, S. D., & Ametamey, S. M. (2013). Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. European journal of medicinal chemistry, 70, 768–780. [Link]
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NROChemistry. (n.d.). Mitsunobu Reaction. [Link]
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Pfeiffer, F., & Gouverneur, V. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society reviews, 46(15), 4448–4463. [Link]
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